molecular formula C21H18N4O3S B2672062 7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243034-23-2

7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2672062
CAS No.: 1243034-23-2
M. Wt: 406.46
InChI Key: IWUWRIODPMJYHW-UHFFFAOYSA-N
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Description

7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolopyrazine core, which is fused with various functional groups, including a methoxyphenyl group and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazolopyrazine intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the triazolopyrazine intermediate with a thiol derivative, such as 2-oxo-2-(p-tolyl)ethyl thiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, compounds with triazolopyrazine cores have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific functional groups in this compound may enhance its binding affinity and specificity towards biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with various biological pathways, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one would depend on its specific biological target. Generally, compounds with similar structures can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The methoxyphenyl and thioether groups may enhance binding interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
  • This compound analogs : Compounds with slight modifications in the functional groups attached to the triazolopyrazine core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other triazolopyrazine derivatives. The presence of both methoxyphenyl and thioether groups could enhance its pharmacokinetic properties and target specificity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

7-(3-methoxyphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-14-6-8-15(9-7-14)18(26)13-29-21-23-22-19-20(27)24(10-11-25(19)21)16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUWRIODPMJYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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